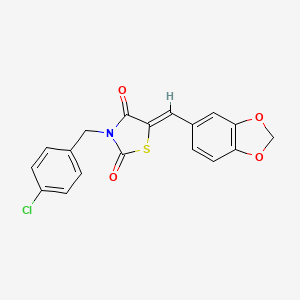methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11640569.png)
4-[3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound featuring multiple functional groups, including a benzoic acid moiety, a hydrazone linkage, and a dioxopyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Thioether Formation: The hydrazone intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydroxide to facilitate the reaction.
Cyclization: The resulting compound undergoes cyclization with a dioxopyrrolidine derivative, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific functional properties.
作用機序
The mechanism of action of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The aromatic rings and sulfanyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- **4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- **4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid derivatives
- **Other hydrazone derivatives with similar structures
Uniqueness
The uniqueness of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its ability to form stable hydrazone linkages and participate in various non-covalent interactions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C19H16N4O5S |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
4-[3-[(E)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H16N4O5S/c20-19(22-21-10-12-3-1-2-4-14(12)24)29-15-9-16(25)23(17(15)26)13-7-5-11(6-8-13)18(27)28/h1-8,10,15,24H,9H2,(H2,20,22)(H,27,28)/b21-10+ |
InChIキー |
YBYXJPVZWBBYKD-UFFVCSGVSA-N |
異性体SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)S/C(=N/N=C/C3=CC=CC=C3O)/N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NN=CC3=CC=CC=C3O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)
![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)
![2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11640529.png)
![Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640538.png)
![3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11640544.png)
methanone](/img/structure/B11640550.png)
![2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640555.png)
![4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640557.png)

